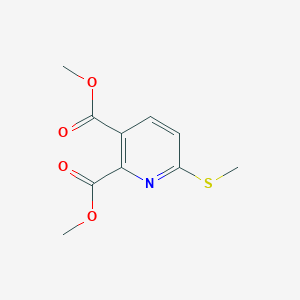
Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C10H11NO4S It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted pyridine derivatives.
Applications De Recherche Scientifique
Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, exerting their effects through modulation of enzyme activities and other molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl pyridine-2,3-dicarboxylate: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
Dimethyl pyridine-2,6-dicarboxylate: Differs in the position of the carboxylate groups, leading to different chemical and biological properties.
Uniqueness
Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
828276-45-5 |
|---|---|
Formule moléculaire |
C10H11NO4S |
Poids moléculaire |
241.27 g/mol |
Nom IUPAC |
dimethyl 6-methylsulfanylpyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H11NO4S/c1-14-9(12)6-4-5-7(16-3)11-8(6)10(13)15-2/h4-5H,1-3H3 |
Clé InChI |
ARSJYMGOHWLPCY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(C=C1)SC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)
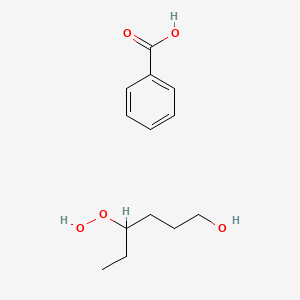

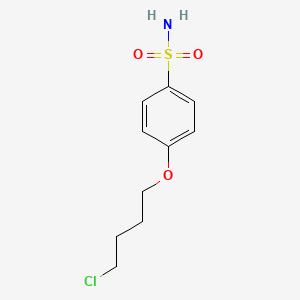
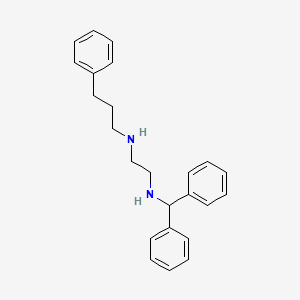


![N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine](/img/structure/B14212693.png)
![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)
![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)

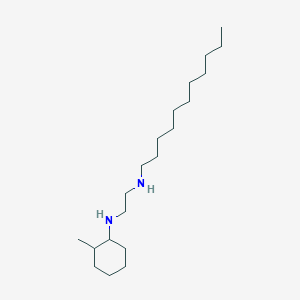
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)
